(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.: 23661-28-1
Cat. No.: VC21181936
Molecular Formula: C20H24O9S
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23661-28-1 |
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Molecular Formula | C20H24O9S |
Molecular Weight | 440.5 g/mol |
IUPAC Name | (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate |
Standard InChI | InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3 |
Standard InChI Key | JCKOUAWEMPKIAT-OBKDMQGPSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound’s IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate, reflects its tetracyclic pyranose structure. The hexopyranose ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding and steric effects from the acetyl groups. Key structural features include:
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Anomeric center: The sulfur atom at position 1 (C1) forms a thioglycosidic bond with a phenyl group, replacing the traditional oxygen atom in glycosides .
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Acetyl protection: Hydroxyl groups at positions 2, 3, 4, and 6 are acetylated (), enhancing the molecule’s lipophilicity and resistance to hydrolysis.
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Stereochemistry: The absolute configuration at carbons 2, 3, 4, 5, and 6 follows the R, R, S, R, S sequence, critical for its biological recognition and synthetic utility .
The SMILES string encodes this stereochemical arrangement .
Table 1: Key Structural Descriptors
Property | Value | Source |
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Molecular formula | $$ C_{20}H_{24}O_{9}S |
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